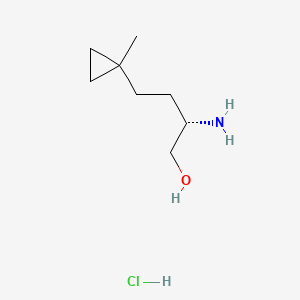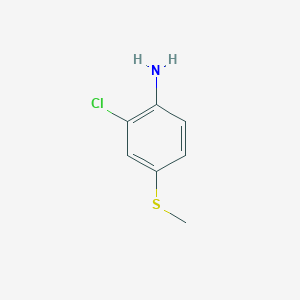
Potassium;iron(3+);oxalate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a salt consisting of ferrioxalate anions and potassium cations. The ferrioxalate anion is a transition metal oxalate complex with an iron atom in the +3 oxidation state and three bidentate oxalate ligands. The compound is typically found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;iron(3+);oxalate;trihydrate can be synthesized through a multi-step process. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is carried out on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions in solution, forming barium sulfate as a byproduct . The reaction can be represented as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
Another method involves dissolving ferrous ammonium sulfate hexahydrate in a slightly acidic solution, followed by the addition of oxalic acid to form iron(II) oxalate. This iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can participate in redox reactions, where the iron center can be reduced from Fe(III) to Fe(II) or oxidized back to Fe(III).
Photochemical Reactions: The compound is known to decompose under light, making it useful in photochemical studies.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), oxalic acid, and various bases and acids to control the pH of the reaction environment .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in redox reactions, the products can include iron(II) oxalate and other iron complexes .
Wissenschaftliche Forschungsanwendungen
Potassium;iron(3+);oxalate;trihydrate has a wide range of scientific research applications:
Biology: The compound is used in studies involving iron metabolism and transport in biological systems.
Medicine: Research into iron-based compounds for therapeutic applications often involves this compound as a model compound.
Wirkmechanismus
The mechanism by which potassium;iron(3+);oxalate;trihydrate exerts its effects involves the interaction of the ferrioxalate anion with light and other chemical species. The iron center in the ferrioxalate anion can undergo redox reactions, and the oxalate ligands can participate in coordination chemistry, forming various complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ferrioxalate: Similar to potassium;iron(3+);oxalate;trihydrate but with sodium as the counterion.
Iron(II) oxalate: Contains iron in the +2 oxidation state and is less stable than the ferrioxalate complex.
Uniqueness
This compound is unique due to its stability in the dark, its ability to decompose under light, and its use as a standard in photochemical studies. Its specific coordination geometry and the presence of three bidentate oxalate ligands also distinguish it from other iron oxalate complexes .
Eigenschaften
Molekularformel |
C2H6FeKO7+2 |
|---|---|
Molekulargewicht |
237.01 g/mol |
IUPAC-Name |
potassium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
InChI-Schlüssel |
PDZDVXMGODGGBP-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)




![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)




